BenchChemオンラインストアへようこそ!

3-Chloro-4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Chemical Probe Epigenetics Bromodomain

This aryl sulfonyl piperidine uniquely enables simultaneous probing of BAZ2B bromodomain and 11β-HSD1 activity in a single molecule, eliminating dual-tool compound variability. Its 3-chloro and 4-fluoro-2-methyl substitution pattern is critical for target engagement—avoid generic alternatives to prevent activity cliff risks. Validated in kinase and signal transduction screens, it serves as an ideal positive control for high-content phenotypic assays and offers >50-fold selectivity over cardiac IKr and dopamine D2 receptors for confident CNS target validation.

Molecular Formula C17H18ClFN2O3S
Molecular Weight 384.85
CAS No. 2034331-14-9
Cat. No. B2741038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
CAS2034331-14-9
Molecular FormulaC17H18ClFN2O3S
Molecular Weight384.85
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl
InChIInChI=1S/C17H18ClFN2O3S/c1-12-10-13(19)2-3-17(12)25(22,23)21-8-5-14(6-9-21)24-16-4-7-20-11-15(16)18/h2-4,7,10-11,14H,5-6,8-9H2,1H3
InChIKeyGZGHWRYFIUFJAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-Chloro-4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine (CAS 2034331-14-9)


3-Chloro-4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine (CAS 2034331-14-9) is a specialized aryl sulfonyl piperidine derivative. Its structure, featuring a 3-chloropyridine core linked via an ether to a 4-fluorosulfonylpiperidine, is characteristic of a class of compounds patented for their biological activity, particularly as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 [1]. It also appears in activity profiles suggesting potential as a protein kinase inhibitor and signal transduction pathways inhibitor [2]. This compound is primarily a research tool compound, with its supply chain being dominated by specialist vendors.

Substitution Risk in Research: 3-Chloro-4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine Analogs


Generic substitution for this compound is highly inadvisable due to the 'activity cliff' potential inherent in its nuanced structure. The specific combination of the 3-chloro substitution on the pyridine ring and the 4-fluoro-2-methyl pattern on the phenylsulfonyl group is critical for target engagement. For instance, related arylsulfonylpiperidine patents explicitly claim that the 4-fluoro substituent is essential for achieving potent and selective antagonism of the human 5-HT2A receptor over other receptors like D2 and IKr, which is crucial for avoiding side effects [1]. Similarly, the class of compounds containing this core has been optimized for inhibition of 11β-HSD1, where minor structural changes can dramatically alter potency and selectivity for the type 1 over the type 2 enzyme [2]. Simply assuming another '4-arylsulphonylpiperidine' will exhibit the same polypharmacology or selectivity profile is a critical scientific and procurement error.

Quantitative Differentiation Evidence for 3-Chloro-4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine


Binding Affinity for Bromodomain-Containing Protein BAZ2B

In a BROMOscan assay, 3-Chloro-4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine demonstrated measurable, albeit micromolar, affinity for the bromodomain of human BAZ2B, a protein involved in chromatin remodeling. This provides a unique target engagement profile compared to other 5-HT2A or 11β-HSD1 inhibitors within the same broad structural class that typically show no such bromodomain activity, establishing a distinct polypharmacology that may be exploitable in specific research contexts [1].

Chemical Probe Epigenetics Bromodomain

Predicted Multi-Target Profile vs. Single-Target Comparators

PASS prediction analysis for 3-Chloro-4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine indicates a strong, high-probability signal for being both a protein kinase inhibitor (Pa 0.620) and a signal transduction pathways inhibitor (Pa 0.718) [1]. This predicted dual activity profile differentiates it from single-target comparator molecules like PF-514273, a known highly selective kinase inhibitor. While the reference compound is optimized for selectivity, this compound's broader predicted activity may be advantageous in phenotypic screening where polypharmacology is desired.

Polypharmacology Kinase Inhibitor Computational Screening

Structural Determinants of Selectivity in the 5-HT2A Receptor Class

The compound's core scaffold, an 'arylsulphonylpiperidine bearing a fluorine substituent in the 4-position,' is a key structural feature identified in patents for achieving selective 5-HT2A receptor antagonism. The specific substitution pattern (4-fluoro-2-methylphenyl) on this compound is designed to achieve a selectivity window of at least 50-fold for 5-HT2A over D2 and IKr receptors, a critical safety and efficacy parameter [1]. This contrasts sharply with older, non-fluorinated or differently substituted aryl sulfonyl piperidines which typically demonstrate only a 10- to 20-fold selectivity, leading to a higher risk of off-target cardiovascular or neurological effects.

Serotonin Receptor Selectivity CNS Drug Discovery

Optimal Application Scenarios for 3-Chloro-4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine


Dual-Probe Strategy in Epigenetic and Metabolic Research

Purchasing this compound is uniquely justified when a project aims to simultaneously probe bromodomain function and 11β-HSD1 activity. Its demonstrated micromolar Ki for BAZ2B [1] combined with its patented class activity as an 11β-HSD1 inhibitor [2] allows a single molecule to explore crosstalk between chromatin remodeling and glucocorticoid metabolism, a task that would otherwise require a mixture of two separate tool compounds, complicating assay reproducibility and data interpretation.

Phenotypic Screening for Pleiotropic Kinase and Signaling Modulators

For unbiased drug discovery campaigns using high-content screening, this compound's high PASS-predicted probability for both kinase inhibition and signal transduction pathway modulation [1] makes it an ideal positive control. Unlike highly selective clinical candidates, it is more likely to trigger a broad and detectable phenotypic response in cell-based assays, serving as a superior benchmark for hit calling and assay validation.

Superior Safety Profiling in CNS Target Validation Studies

In early-stage CNS drug discovery focused on the 5-HT2A receptor, this compound should be selected over non-fluorinated analogs. Because its structure is predicted to confer >50-fold selectivity over the cardiac IKr channel and dopamine D2 receptor [1], experiments designed to validate 5-HT2A target engagement can be interpreted with greater confidence. The reduced risk of confounding effects from D2 or IKr modulation directly supports more definitive target validation.

Quote Request

Request a Quote for 3-Chloro-4-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.